5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol
Description
5-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol is a tricyclic heterocyclic compound featuring a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene core. The molecule includes an 11-methyl substituent on the tricyclic system and a pentanol chain linked via an amino group.
Properties
IUPAC Name |
5-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-11-5-6-12-13(9-11)21-16-14(12)15(18-10-19-16)17-7-3-2-4-8-20/h10-11,20H,2-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIZCKGLAOHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the amino group: This step may involve nucleophilic substitution reactions, where an amine group is introduced into the tricyclic core.
Attachment of the pentanol side chain: This can be done through alkylation reactions, where the pentanol group is attached to the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the diazatricyclic core, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study the function of specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its tricyclic structure may allow it to interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in specific ways, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational similarity metrics, such as Tanimoto and Dice coefficients, are critical for evaluating structural resemblance. Using MACCS keys or Morgan fingerprints, the target compound can be compared to known inhibitors or bioactive molecules. For instance:
- Tricyclic heterocycles with thia/diaza motifs (e.g., 9-aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones from ) share fused ring systems but differ in substituents (e.g., methoxy or hydroxyphenyl groups vs. the pentanol chain in the target). Tanimoto scores for such pairs may fall in the 0.4–0.6 range, indicating moderate similarity .
- Spirocyclic benzothiazol derivatives () exhibit comparable rigidity but lack the tricyclic thia-diaza core. Their functional groups (e.g., hydroxyl, dimethylamino) may confer distinct solubility and binding properties compared to the target’s pentanol chain .
Research Findings and Implications
Computational Predictions
Virtual screening using Tanimoto and Dice metrics () suggests the target compound shares partial similarity with kinase inhibitors or GPCR modulators due to its tricyclic amine-thia core. However, its pentanol chain may enhance solubility relative to more lipophilic analogs .
Spectral and Physicochemical Data
- IR/NMR Trends: The target’s amino-pentanol group would show characteristic O–H (~3200 cm⁻¹) and N–H (~3350 cm⁻¹) stretches in IR, distinct from ’s carbonyl-dominated spectra (C=O ~1700 cm⁻¹) .
- Solubility: The hydroxyl and amino groups likely improve aqueous solubility compared to ’s methoxy-substituted derivatives .
Biological Activity
The compound 5-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)pentan-1-ol is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a unique bicyclic structure which includes a thiazole and diazatricyclo framework. The IUPAC name indicates the presence of multiple functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. Studies suggest that the thiazole ring enhances the interaction with bacterial membranes, leading to increased permeability and cell death.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells.
Case Studies
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Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.
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Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was utilized to determine cell viability.
- Results : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment.
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Enzyme Inhibition Study
- Objective : To investigate the inhibition of DHFR.
- Method : Kinetic assays were performed to measure enzyme activity in the presence of varying concentrations of the compound.
- Results : The compound exhibited a Ki value indicating strong inhibitory potential against DHFR.
Data Tables
| Biological Activity | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk Diffusion | Significant inhibition |
| Anticancer | MCF-7 (breast cancer) | MTT Assay | 70% reduction in viability |
| Enzyme Inhibition | Dihydrofolate Reductase | Kinetic Assay | Strong inhibitor (Ki value) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
